1-(5-Fluoropyridin-3-yl)ethane-1-thiol
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Overview
Description
1-(5-Fluoropyridin-3-yl)ethane-1-thiol is a chemical compound with the molecular formula C₇H₈FNS and a molecular weight of 157.21 g/mol . This compound features a fluorine atom attached to a pyridine ring, which is further connected to an ethanethiol group. The presence of fluorine in the pyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(5-Fluoropyridin-3-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. The selective introduction of fluorine into the pyridine ring can be challenging due to the electron-withdrawing nature of the fluorine atom . Various synthetic routes, including the Balz-Schiemann reaction and the Umemoto reaction, have been employed to achieve this . Industrial production methods often involve the use of fluorinating agents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Fluoropyridin-3-yl)ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-yl)ethane-1-thiol involves its interaction with various molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and binding affinity to biological targets. This can influence enzyme activity, receptor binding, and other molecular interactions . The pathways involved often include metabolic processes where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
1-(5-Fluoropyridin-3-yl)ethane-1-thiol can be compared with other fluorinated pyridine derivatives, such as 1-(5-Fluoropyridin-3-yl)ethanone and 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the thiol group in this compound imparts unique properties, such as its ability to form disulfide bonds and its reactivity towards nucleophiles .
Properties
Molecular Formula |
C7H8FNS |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)ethanethiol |
InChI |
InChI=1S/C7H8FNS/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 |
InChI Key |
IEGLZWCXOAUKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)S |
Origin of Product |
United States |
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